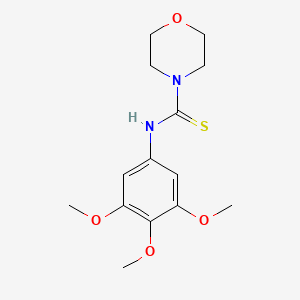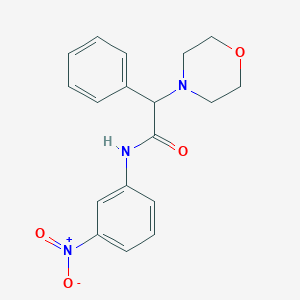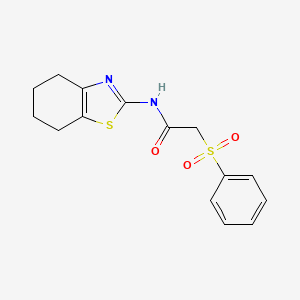
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide
Descripción general
Descripción
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has been used in scientific research to study its effects on the brain and behavior. TMA-2 is a potent serotonin receptor agonist and has been found to have significant effects on mood, perception, and cognition.
Mecanismo De Acción
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide is a potent serotonin receptor agonist and has been found to selectively activate the 5-HT2A receptor subtype. This receptor subtype is primarily located in the prefrontal cortex and is involved in regulating mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to activate the 5-HT2C receptor subtype, which is involved in regulating appetite and energy balance.
Biochemical and Physiological Effects
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been found to have significant effects on mood, perception, and cognition. It has been shown to increase the release of serotonin in the brain, which is associated with feelings of happiness and well-being. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase the activity of the prefrontal cortex, which is involved in decision-making and social behavior. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent serotonin receptor agonist and has been found to have significant effects on mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide is also relatively easy to synthesize and can be produced in high purity. However, N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has several limitations for use in lab experiments. It is a controlled substance and is subject to strict regulations. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide can also be dangerous in high doses and can cause significant physiological effects.
Direcciones Futuras
There are several future directions for research on N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide. One area of research is to study the long-term effects of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide on the brain and behavior. Another area of research is to study the effects of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide in combination with other drugs, such as antidepressants or antipsychotics. Additionally, more research is needed to understand the potential therapeutic uses of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of psychiatric disorders such as depression and anxiety.
Aplicaciones Científicas De Investigación
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been used in scientific research to study its effects on the brain and behavior. It has been found to have significant effects on mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been shown to increase the release of serotonin in the brain, which is associated with feelings of happiness and well-being. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase the activity of the prefrontal cortex, which is involved in decision-making and social behavior.
Propiedades
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-17-11-8-10(9-12(18-2)13(11)19-3)15-14(21)16-4-6-20-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFBLULFPLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)

![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)